molecular formula C15H12O5 B8568072 3-Benzoyloxy-4-methoxybenzoic acid CAS No. 112777-57-8

3-Benzoyloxy-4-methoxybenzoic acid

Cat. No.: B8568072
CAS No.: 112777-57-8
M. Wt: 272.25 g/mol
InChI Key: YELAJXSLRPYVES-UHFFFAOYSA-N
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Description

3-Benzoyloxy-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring a benzoyloxy (-O-CO-C₆H₅) group at the 3-position and a methoxy (-OCH₃) group at the 4-position. Its reactivity is influenced by the electron-withdrawing benzoyloxy group, which contrasts with related ether-linked analogs like benzyloxy derivatives.

Properties

CAS No.

112777-57-8

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

3-benzoyloxy-4-methoxybenzoic acid

InChI

InChI=1S/C15H12O5/c1-19-12-8-7-11(14(16)17)9-13(12)20-15(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)

InChI Key

YELAJXSLRPYVES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Benzyloxy-3-methoxybenzoic Acid (CAS 1486-53-9)
  • Structure : Benzyloxy (-O-CH₂-C₆H₅) at 4-position, methoxy at 3-position.
  • Molecular Formula : C₁₅H₁₄O₄ (MW: 258.27) .
  • Key Differences :
    • The benzyloxy group is an ether, while benzoyloxy is an ester.
    • Higher hydrolytic stability compared to the ester-containing 3-benzoyloxy analog.
  • Applications : Used in synthetic intermediates for polymers and agrochemicals .
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid (CAS 938275-66-2)
  • Structure : Substituted benzyloxy group (3-methylbenzyl) at 4-position.
  • Molecular Formula : C₁₆H₁₆O₄ (MW: 272.29) .
  • Key Differences: Bulky 3-methylbenzyl substituent enhances lipophilicity. Potential for altered metabolic pathways due to steric effects.
5-(Benzyloxy)-2-bromo-4-methoxybenzoic Acid
  • Structure : Bromine atom at 2-position, benzyloxy at 5-position.
  • Key Differences: Bromine introduces halogen-based reactivity (e.g., Suzuki coupling). Increased molecular weight (MW: ~355.18) compared to non-halogenated analogs .
3-(Cyclopentyloxy)-4-methoxybenzoic Acid
  • Structure : Cyclopentyloxy group at 3-position.
  • Key Differences :
    • Cycloalkoxy substituent may improve membrane permeability in drug design.
    • Reduced aromaticity compared to benzyl/benzoyloxy derivatives .

Physicochemical Properties

Compound Molecular Weight Functional Groups Solubility (Predicted) LogP (Est.)
3-Benzoyloxy-4-methoxybenzoic acid ~272.27 Ester (benzoyloxy), methoxy Low in water, high in organic solvents ~2.8
4-Benzyloxy-3-methoxybenzoic acid 258.27 Ether (benzyloxy), methoxy Moderate in DMSO ~2.5
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid 272.29 Ether (3-methylbenzyl) Low aqueous solubility ~3.1
5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid ~355.18 Bromine, benzyloxy Low in polar solvents ~3.5

Computational and Spectroscopic Data

  • Mulliken Charges :
    • The benzoyloxy group in this compound exhibits a higher electron-withdrawing effect compared to benzyloxy, leading to polarized carbonyl oxygen (δ⁻) .
  • ¹H NMR Shifts :
    • Benzoyloxy protons (δ ~7.8–8.2 ppm for aromatic H) vs. benzyloxy protons (δ ~4.9–5.1 ppm for -O-CH₂-) .

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